molecular formula C21H17FN4O B12928549 n-(2-Aminophenyl)-4-((7-fluoro-2h-indazol-2-yl)methyl)benzamide CAS No. 920315-06-6

n-(2-Aminophenyl)-4-((7-fluoro-2h-indazol-2-yl)methyl)benzamide

Cat. No.: B12928549
CAS No.: 920315-06-6
M. Wt: 360.4 g/mol
InChI Key: PRIFFWMQCVEMFA-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-((7-fluoro-2H-indazol-2-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a 2-aminophenyl group linked to a benzamide core and a 7-fluoro-2H-indazolylmethyl substituent. The aminophenyl group may enhance hydrogen bonding, improving target binding affinity.

Properties

CAS No.

920315-06-6

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(7-fluoroindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H17FN4O/c22-17-5-3-4-16-13-26(25-20(16)17)12-14-8-10-15(11-9-14)21(27)24-19-7-2-1-6-18(19)23/h1-11,13H,12,23H2,(H,24,27)

InChI Key

PRIFFWMQCVEMFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC=C(C4=N3)F

Origin of Product

United States

Biological Activity

N-(2-Aminophenyl)-4-((7-fluoro-2H-indazol-2-yl)methyl)benzamide, with CAS number 920314-95-0, is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

  • Molecular Formula : C21H17FN4O
  • Molecular Weight : 360.38 g/mol
  • CAS Number : 920314-95-0
  • Structure : The compound features an aminophenyl group linked to an indazole moiety, which is critical for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cancer progression. While detailed mechanisms specific to this compound are still under investigation, related indazole derivatives have shown promising results in targeting various pathways:

  • Histone Deacetylase (HDAC) Inhibition : Similar compounds have been identified as potent HDAC inhibitors, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle and apoptosis .
  • Cell Cycle Arrest and Apoptosis : Studies indicate that HDAC inhibitors can induce G1 phase arrest and promote apoptosis in cancer cells, contributing to their antitumor activity .

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)1.30
KG1 (leukemia)25.3
SNU16 (gastric cancer)77.4

The compound's effectiveness varies across different cell lines, indicating selective cytotoxicity that may be exploited for targeted therapies.

In Vivo Studies

In vivo models further support the compound's potential as an anticancer agent:

  • Xenograft Models : this compound demonstrated tumor growth inhibition in xenograft models, suggesting its utility in clinical applications .

Case Studies

Recent studies have highlighted the efficacy of indazole derivatives similar to this compound:

  • Class I HDAC Inhibitors : A study on related compounds showed that they effectively increased the levels of acetylated histones in treated cells, leading to enhanced apoptosis and reduced tumor growth in animal models .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutics can enhance overall efficacy, making it a candidate for combination therapy regimens .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(2-Aminophenyl)-4-((7-fluoro-2H-indazol-2-yl)methyl)benzamide exhibit promising anticancer activities. For instance, derivatives of benzamide have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

In a study evaluating the efficacy of related compounds, certain derivatives demonstrated IC50 values lower than that of standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Similar benzamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen substituents in the aromatic ring has been correlated with enhanced antimicrobial potency .

For example, a study reported that specific derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various microbial strains, suggesting their potential use as antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a comprehensive study involving various benzamide derivatives, this compound was evaluated for its anticancer activity against HCT116 cells. The study utilized the Sulforhodamine B assay to determine cell viability post-treatment. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Assessment

Another research effort focused on the antimicrobial properties of related compounds. The study employed a tube dilution method to assess the antimicrobial activity against multiple bacterial and fungal strains. Results revealed that certain derivatives had potent activity, with MIC values indicating effectiveness at low concentrations .

Summary Table of Biological Activities

Activity TypeCompoundIC50/MIC ValueReference
AnticancerN-(2-Aminophenyl)-4-(...)IC50 < 10 µM
AntimicrobialN-(2-Aminophenyl)-4-(...)MIC = 1.27 µM

Comparison with Similar Compounds

Core Scaffold Variations

  • N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide This compound replaces the indazole group with a 1,3,4-oxadiazole ring substituted with a naphthalenylmethyl group. The oxadiazole-naphthalene combination confers potent HDAC inhibition, with reported superior activity compared to other derivatives. The absence of fluorine and the bulkier naphthalene group may reduce metabolic stability compared to the 7-fluoroindazole in the target compound .
  • N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide (CAS 920315-44-2) Features a 4-methoxyindazole group instead of 7-fluoro substitution. Molecular weight: 372.42 g/mol .

Substituent-Driven Activity

  • Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) A c-Met kinase inhibitor with a quinoline-imidazotriazine scaffold. While structurally distinct, its benzamide core and fluorine substitution highlight the role of fluorine in enhancing target selectivity and pharmacokinetic properties.
  • LMM5 and LMM11 (1,3,4-oxadiazole derivatives) These antifungal agents feature sulfamoyl and methoxyphenyl groups. Their benzamide core is similar, but the absence of indazole/aminophenyl groups limits HDAC or kinase targeting, emphasizing substituent-dependent biological activity .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The aminophenyl group may enhance aqueous solubility relative to sulfamoyl-containing compounds like LMM5 .

Preparation Methods

Functionalization at the 2-Position of Indazole

  • The 2-position of the indazole ring is alkylated with a benzyl halide derivative or via a condensation reaction with benzaldehyde derivatives to introduce the methylbenzamide linker.

  • This step may involve base catalysis (e.g., potassium carbonate) in polar aprotic solvents such as DMF (dimethylformamide).

Coupling with 2-Aminophenyl Benzamide

  • The benzamide moiety bearing the 2-aminophenyl group is prepared separately, often by amidation of 2-aminobenzoic acid derivatives.

  • Coupling of the indazole methyl group with the benzamide is achieved through amide bond formation using carbodiimide coupling agents (EDCI or DCC) in the presence of catalytic amounts of DMAP (4-Dimethylaminopyridine) to improve reaction rates and yields.

  • The reaction is typically carried out in solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel and appropriate solvent systems (e.g., dichloromethane/methanol mixtures).

  • Final purification may involve recrystallization from solvents like ethyl acetate or methanol.

  • Characterization is performed using NMR spectroscopy (1H, 13C, and 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose
1 Cyclization Hydrazine derivative + aromatic ketone, acid/base, heat Formation of fluorinated indazole core
2 Electrophilic fluorination Selectfluor or NFSI (if needed) Introduction of fluorine at 7-position
3 Alkylation/Condensation Benzyl halide or benzaldehyde derivative, base, DMF Functionalization at indazole 2-position
4 Amide coupling EDCI or DCC, DMAP, dichloromethane/DMF Coupling with 2-aminophenyl benzamide
5 Purification Silica gel chromatography, recrystallization Isolation of pure final compound

Research Findings and Optimization

  • Yield Optimization:
    Reaction yields can be improved by optimizing solvent choice, temperature, and reaction time. Continuous flow reactors have been reported to enhance reaction efficiency and scalability for similar compounds.

  • Green Chemistry Considerations:
    Use of less toxic solvents and minimizing waste through catalytic processes are recommended for industrial scale-up.

  • Structural Confirmation:
    Advanced spectroscopic techniques such as 2D NMR and high-resolution mass spectrometry are essential for confirming the position of fluorine substitution and the integrity of the indazole and benzamide moieties.

  • Comparative Synthesis: Studies on related fluorinated indazole benzamides (4-fluoro, 6-fluoro, and 4,6-difluoro derivatives) indicate that the position of fluorine affects both the synthetic route and biological activity, necessitating tailored synthetic approaches for the 7-fluoro isomer.

Q & A

What synthetic strategies are employed for the multi-step preparation of n-(2-aminophenyl)-4-((7-fluoro-2h-indazol-2-yl)methyl)benzamide, and how are intermediates characterized?

Category: Basic Research
Answer:
The synthesis typically involves sequential coupling reactions. For analogous HDAC inhibitors like CI-994 (structurally related), a 3-step procedure is used: (1) activation of the benzamide core, (2) coupling with a fluorinated indazole derivative via nucleophilic substitution or palladium-catalyzed cross-coupling, and (3) deprotection/functionalization of the 2-aminophenyl group. Intermediates are characterized using HPLC for purity (>98% ), 1^1H/13^13C NMR for structural confirmation, and ESI-MS for molecular weight validation. Critical steps include controlling reaction temperatures (e.g., reflux in polar aprotic solvents) to avoid byproducts like over-alkylation .

How does the fluorinated indazole moiety influence the compound’s inhibitory activity against HDAC isoforms, and what biochemical assays validate this?

Category: Advanced Research
Answer:
The 7-fluoro group on the indazole enhances binding affinity to HDAC enzymes by inducing electrostatic interactions with zinc ions in the catalytic pocket. Competitive inhibition assays (e.g., fluorescence-based HDAC activity kits) using purified isoforms (HDAC1, HDAC6) are performed. For example, IC50_{50} values are determined via dose-response curves, with comparison to non-fluorinated analogs showing a 3–5-fold potency increase. Western blotting for acetylated histone H3 (K9/K14) in treated cell lines (e.g., prostate cancer models) confirms target engagement .

What analytical methods resolve discrepancies in reported melting points or spectral data for this compound across studies?

Category: Advanced Research
Answer:
Discrepancies in melting points (e.g., ±3°C variations) arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, while thermogravimetric analysis (TGA) quantifies solvent content. Spectral contradictions in NMR (e.g., aromatic proton shifts) are addressed using heteronuclear correlation experiments (HSQC, HMBC) to unambiguously assign signals. Cross-validation with synthesized reference standards and database comparisons (PubChem, peer-reviewed syntheses) are critical .

How is the stability of the 2-aminophenyl group maintained under physiological conditions, and what degradation products are observed?

Category: Basic Research
Answer:
The 2-aminophenyl group is susceptible to oxidation. Stability studies in simulated biological fluids (PBS, pH 7.4, 37°C) show primary degradation via hydroxylation at the ortho position, forming a quinone-imine intermediate (detected by LC-MS). To stabilize, formulations may include antioxidants (e.g., ascorbic acid) or employ prodrug strategies (e.g., acetyl-protected amines). Accelerated stability testing (40°C/75% RH) over 4 weeks quantifies degradation kinetics using HPLC-UV .

What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

Category: Advanced Research
Answer:
QSAR models and molecular docking (e.g., AutoDock Vina) predict logP (~3.2), blood-brain barrier permeability (low), and CYP450 metabolism (primarily CYP3A4). Experimental validation includes:

  • LogD: Shake-flask method (octanol/water) at pH 7.4.
  • Microsomal stability: Incubation with human liver microsomes, monitored by LC-MS/MS.
    Discrepancies >10% between predicted and experimental half-life (t1/2_{1/2}) are addressed by refining force field parameters or incorporating solvation models (e.g., COSMO-RS) .

How does structural modification of the benzamide linker affect selectivity for HDACs versus other epigenetic targets (e.g., DNMTs)?

Category: Advanced Research
Answer:
Elongating the benzamide linker (e.g., adding methylene groups) reduces HDAC1 selectivity due to steric clashes, as shown by SAR studies. Dual-inhibition assays (HDAC/DNMT) using radioactive 3^3H-incorporation or methylation-specific PCR reveal that bulkier substituents (e.g., trifluoromethyl) shift activity toward DNMT3A. Crystal structures (PDB) of inhibitor-enzyme complexes guide rational design to balance selectivity .

What in vivo models are appropriate for assessing the compound’s efficacy in oncology, and how are dosing regimens optimized?

Category: Advanced Research
Answer:
Xenograft models (e.g., HCT-116 colorectal cancer) with biweekly intraperitoneal administration (10–50 mg/kg) are standard. Pharmacodynamic markers (tumor histone acetylation via IHC) are measured at 6/12/24h post-dose. PK/PD modeling (e.g., NONMEM) optimizes dosing to maintain plasma concentrations above IC90_{90} for ≥8h. Toxicity endpoints (body weight loss, liver enzymes) dictate MTD (Maximum Tolerated Dose) .

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